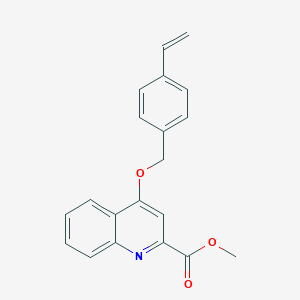
Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The synthesis of quinolines can be achieved through various methods such as microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, a highly efficient, cost-effective and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivative by using NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed . Other reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , and visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Scientific Research Applications
Novel Synthetic Pathways
The development of efficient synthetic routes for quinoline derivatives, including Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate, has significant implications in pharmaceutical and material sciences. An innovative approach via rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds facilitates the construction of quinoline-2-carboxylate derivatives. This method tolerates a broad range of functional groups, underscoring its versatility and potential utility in synthesizing complex quinolines for various applications (Wang et al., 2018).
Photoluminescent Properties for OLEDs
Quinoline derivatives, including those similar to Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate, exhibit photoluminescent properties that are crucial for organic light-emitting diode (OLED) applications. The synthesis and characterization of quinoline derivatives containing a biphenyl group and an α, β-diarylacrylonitrile unit reveal their potential in emitting blue to green fluorescence. These compounds demonstrate good thermal stability, which is essential for their application in OLEDs and related photoluminescent materials (Li et al., 2011).
Catalytic Applications
The synthesis of latent thermo-switchable olefin metathesis initiators, which include quinoline derivatives similar to Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate, showcases their application in catalysis. These initiators demonstrate high thermal stability and efficiency in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) processes. Such catalysts are pivotal for advancing synthetic methodologies in organic chemistry and materials science, offering pathways to synthesize complex molecules and polymers with precise control over their architecture (Szadkowska et al., 2010).
Antioxidant and Radioprotective Potential
Explorations into the biological activities of quinoline derivatives have identified their potential as antioxidants and radioprotectors. The reactions of 2-chloro-4-methylquinolines with amino acids yield new quinoline derivatives that could serve as promising candidates for antioxidant and radioprotective applications. This area of research is crucial for developing novel therapeutic agents capable of mitigating oxidative stress and radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).
properties
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-3-14-8-10-15(11-9-14)13-24-19-12-18(20(22)23-2)21-17-7-5-4-6-16(17)19/h3-12H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDXHJMYILOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

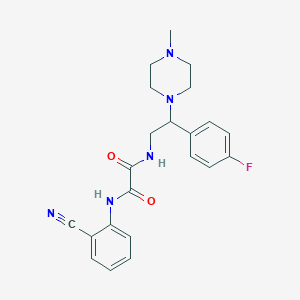
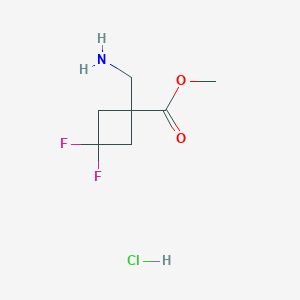
![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)
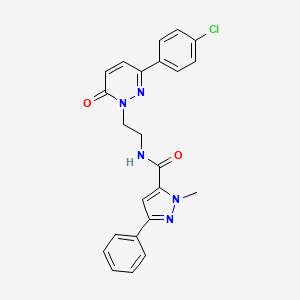
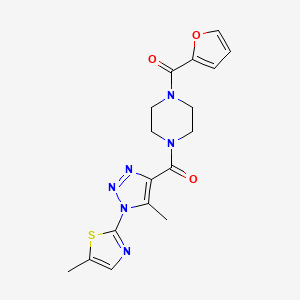
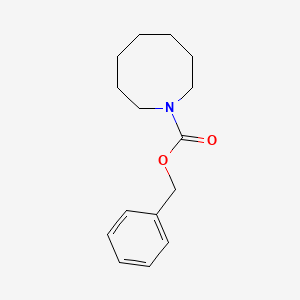
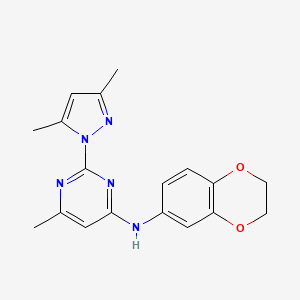
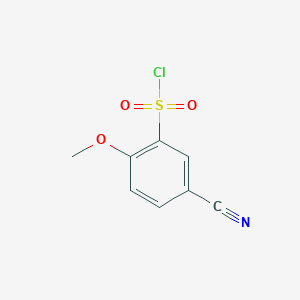
![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
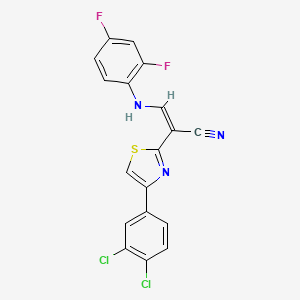
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
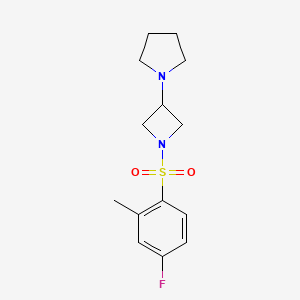
![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)